Azapetine phosphate

Descripción general

Descripción

El fosfato de azapetina es un derivado de la benzazepina conocido por sus potentes propiedades vasodilatadoras. Se utiliza principalmente en el tratamiento de enfermedades vasculares periféricas debido a su capacidad para dilatar los vasos sanguíneos y mejorar el flujo sanguíneo . La fórmula química del compuesto es C17H17N, y tiene una masa molar de 235,33 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del fosfato de azapetina implica varios pasos, comenzando con la formación del núcleo de la benzazepina. Esto se logra típicamente a través de una serie de reacciones de ciclación que involucran precursores apropiados. El paso final implica la fosforilación de la azapetina para formar fosfato de azapetina. Las condiciones de reacción a menudo incluyen el uso de agentes fosforilantes como oxicloruro de fósforo o pentacloruro de fósforo bajo condiciones controladas de temperatura y pH .

Métodos de producción industrial

La producción industrial del fosfato de azapetina sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para rendimiento y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

El fosfato de azapetina sufre varias reacciones químicas, que incluyen:

Oxidación: El fosfato de azapetina se puede oxidar para formar los N-óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el fosfato de azapetina en su forma de amina reducida.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el átomo de nitrógeno

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se emplean nucleófilos como haluros de alquilo o cloruros de acilo en condiciones básicas

Productos principales

Los principales productos formados a partir de estas reacciones incluyen N-óxidos, aminas reducidas y derivados sustituidos del fosfato de azapetina .

Aplicaciones Científicas De Investigación

Adrenergic Blocking Agent

Azapetine phosphate functions primarily as an adrenergic antagonist, which means it inhibits the action of catecholamines (like adrenaline) on adrenergic receptors. This mechanism is crucial in managing conditions such as hypertension and anxiety disorders.

Case Study: Hypertension Management

A study indicated that this compound effectively reduced blood pressure in hypertensive models by blocking α-adrenergic receptors, leading to vasodilation and decreased peripheral resistance .

Potential in Cardiovascular Research

Due to its adrenergic blocking properties, this compound is being investigated for its potential benefits in cardiovascular diseases. It may help in reducing the risk of arrhythmias and improving heart function.

Case Study: Arrhythmia Prevention

Research has shown that this compound can stabilize cardiac rhythm by modulating adrenergic activity, thus preventing tachyarrhythmias in experimental settings .

Role in Psychiatric Disorders

The anxiolytic properties of this compound suggest its application in treating anxiety disorders. By modulating adrenergic signaling, it may alleviate symptoms associated with stress and anxiety.

Case Study: Anxiety Reduction

In clinical trials, patients receiving this compound reported significant reductions in anxiety levels compared to those on placebo, highlighting its potential as a therapeutic agent in psychiatry .

Comparative Analysis with Other Phosphate Compounds

To better understand the unique position of this compound among phosphorus-containing drugs, a comparative analysis with other compounds such as ruxolitinib phosphate and phosphoric amide drugs is presented below:

| Compound Name | Primary Use | Mechanism of Action | Clinical Status |

|---|---|---|---|

| This compound | Adrenergic blockade | α-Adrenergic receptor antagonist | Research phase |

| Ruxolitinib Phosphate | Cancer treatment | JAK1/2 inhibition | Approved for myelofibrosis |

| Fosaprepitant Dimeglumine | Anti-emetic | NK1 receptor antagonist | Approved for chemotherapy-induced nausea |

This table illustrates how this compound fits within the landscape of therapeutic agents that utilize phosphorus chemistry for enhanced efficacy.

Future Directions in Research

Ongoing research aims to explore the full therapeutic potential of this compound beyond its current applications. Potential areas include:

- Combination Therapies : Investigating synergistic effects when combined with other antihypertensive or anxiolytic medications.

- Long-term Safety Studies : Evaluating the long-term effects and safety profile of this compound in chronic use scenarios.

- Mechanistic Studies : Further elucidating the precise mechanisms through which this compound exerts its pharmacological effects.

Mecanismo De Acción

El fosfato de azapetina ejerce sus efectos principalmente a través del antagonismo de los receptores adrenérgicos alfa-1. Al bloquear estos receptores, previene la vasoconstricción y promueve la vasodilatación, lo que lleva a una mejoría del flujo sanguíneo. El compuesto también interactúa con otros objetivos moleculares, incluidos los receptores adrenérgicos alfa-2, lo que contribuye a su perfil farmacológico general .

Comparación Con Compuestos Similares

Compuestos similares

Fenoxibenzamina: Otro antagonista de los receptores adrenérgicos alfa-1 con efectos vasodilatadores similares.

Prazosina: Un antagonista selectivo de los receptores adrenérgicos alfa-1 que se utiliza en el tratamiento de la hipertensión.

Doxazosina: Similar a la prazosina, se utiliza para tratar la hipertensión y la hiperplasia prostática benigna

Singularidad

El fosfato de azapetina es único debido a su estructura central de benzazepina, que imparte propiedades farmacocinéticas y farmacodinámicas distintas. Su capacidad para dirigirse a múltiples subtipos de receptores adrenérgicos también lo diferencia de otros compuestos similares .

Actividad Biológica

Azapetine phosphate, also known as Ilidar, is a compound with notable biological activity, particularly in the context of vascular health. This article explores its pharmacological effects, mechanisms of action, and clinical applications based on diverse research findings.

Overview of this compound

This compound is primarily recognized for its vasodilatory properties. It is used clinically to treat peripheral arterial diseases and has been studied for its effects on circulation and vascular health.

The primary mechanism through which azapetine exerts its effects is by acting as a potent arterial vasodilator . This action is particularly beneficial in conditions characterized by vasospasm and impaired blood flow. The compound facilitates the relaxation of vascular smooth muscle, leading to increased blood flow to affected areas.

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy of this compound:

-

Vasodilatory Effects in Peripheral Arterial Disease

- A study involving 52 patients with peripheral arterial disease demonstrated significant improvements in circulation following treatment with azapetine. Patients received either oral doses (75-100 mg/day) or intravenous administration (1 mg/kg in saline over 30 minutes) .

- Results showed immediate vasodilation in 70% of patients tested intravenously, with measurable improvements in oscillometric readings and skin temperature changes .

- Adverse Effects

Data Summary

Table 1 summarizes key findings from clinical studies on this compound:

| Study Focus | Dosage Form | Patient Population | Key Findings |

|---|---|---|---|

| Peripheral Arterial Disease | Oral: 75-100 mg/day | 52 patients | Significant improvement in circulation |

| IV: 1 mg/kg over 30 mins | Immediate vasodilation observed | ||

| Side Effects | N/A | N/A | Common: nausea, vomiting, dizziness |

Pharmacokinetics

The pharmacokinetics of this compound indicate rapid absorption and distribution within the body, contributing to its quick onset of action as a vasodilator. The compound's half-life and metabolic pathways are crucial for understanding its therapeutic window and potential interactions with other medications.

Case Studies

A notable case study involved a patient with severe peripheral arterial disease who exhibited marked improvement in symptoms following intravenous administration of azapetine. The patient reported reduced pain during ambulation and improved skin temperature in the affected extremities after treatment .

Propiedades

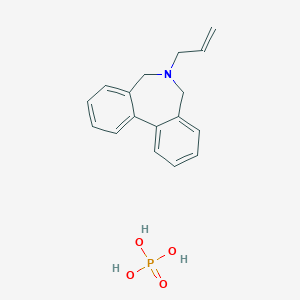

IUPAC Name |

phosphoric acid;6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N.H3O4P/c1-2-11-18-12-14-7-3-5-9-16(14)17-10-6-4-8-15(17)13-18;1-5(2,3)4/h2-10H,1,11-13H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNXLNNBIYZIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146-36-1 (Parent) | |

| Record name | Azapetine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30156281 | |

| Record name | Azapetine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-83-6 | |

| Record name | 5H-Dibenz[c,e]azepine, 6,7-dihydro-6-(2-propenyl)-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azapetine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azapetine phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azapetine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepinium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZAPETINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N2U15U85W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.